Product packaging for Cyclopropane, 1,2-dibutyl-1,2-diethyl-(Cat. No.:CAS No. 403497-40-5)

Cyclopropane, 1,2-dibutyl-1,2-diethyl-

Cat. No.: B14242568
CAS No.: 403497-40-5
M. Wt: 210.40 g/mol
InChI Key: NQRZIOSCMNFFBG-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Organic Synthesis Research

Cyclopropane derivatives are far more than mere chemical curiosities; they are integral components in a vast array of natural products and pharmaceutically active compounds. nih.govrsc.org The cyclopropane motif is a key structural element in various biologically active molecules, including insecticides like pyrethroids and certain antibiotics. wikipedia.org Their incorporation into molecular frameworks can impart unique conformational rigidity and metabolic stability, properties that are highly desirable in drug design. nih.gov

The synthetic utility of cyclopropanes is equally significant. The high degree of s-character in the C-C bonds and the inherent ring strain of the three-membered ring make them susceptible to controlled ring-opening reactions. researchgate.net This reactivity provides a powerful tool for synthetic chemists to access a variety of functional group arrays and carbon skeletons that would be difficult to obtain through other means. researchgate.net Consequently, the development of novel methods for the stereoselective synthesis of cyclopropanes remains an active and important area of research in organic chemistry. acs.orgresearchgate.net

Unique Structural Characteristics and Research Impetus for Highly Substituted Cyclopropanes

The structure of cyclopropane is characterized by its equilateral triangle of carbon atoms, with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain, a key feature of this ring system. wikipedia.org The bonding in cyclopropane is often described by the Walsh model, which involves sp²-hybridized carbons and the formation of bent "banana" bonds. wikipedia.org

In highly substituted cyclopropanes, such as 1,2-dibutyl-1,2-diethylcyclopropane, the steric interactions between the substituents add another layer of complexity to their structure and reactivity. The presence of multiple bulky alkyl groups on adjacent carbon atoms of the cyclopropane ring can lead to significant steric strain, influencing the molecule's preferred conformation and its reactivity. The study of these highly substituted systems is driven by the desire to understand the interplay between ring strain and steric effects, and to develop synthetic methods that can control the stereochemical outcome of reactions to form these congested molecules. nih.gov The precise arrangement of these substituents can have a profound impact on the biological activity and physical properties of the molecule.

Scope and Research Focus on 1,2-Dibutyl-1,2-Diethylcyclopropane within Advanced Organic Chemistry

While specific research literature on 1,2-dibutyl-1,2-diethylcyclopropane is not extensively available, its structure serves as a quintessential example of a highly substituted cyclopropane. Research in this area of advanced organic chemistry would focus on several key aspects:

Stereoselective Synthesis: A primary challenge is the development of synthetic methods to control the relative and absolute stereochemistry of the four substituents on the cyclopropane ring. This would likely involve the use of stereoselective cyclopropanation reactions, potentially employing chiral catalysts.

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the butyl and ethyl groups is crucial for predicting the molecule's properties and reactivity. This would involve a combination of computational modeling and spectroscopic techniques.

Reactivity Studies: Investigating the ring-opening reactions of this sterically hindered cyclopropane could reveal novel reaction pathways and provide access to unique molecular scaffolds. The steric bulk of the substituents would be expected to play a significant role in dictating the regioselectivity and stereoselectivity of these reactions.

The study of molecules like 1,2-dibutyl-1,2-diethylcyclopropane pushes the boundaries of our understanding of chemical bonding, stereochemistry, and reactivity in highly strained and sterically congested systems.

Data on Cyclopropane Derivatives

To provide context for the properties of highly substituted cyclopropanes, the following table includes data on related, less complex cyclopropane derivatives.

Propertycis-1,2-Diethylcyclopropanetrans-1,2-Diethylcyclopropane
Molecular Formula C7H14C7H14
Molecular Weight 98.1861 g/mol 98.1861 g/mol
CAS Registry Number 71032-67-271032-66-1

Data sourced from NIST Chemistry WebBook nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30 B14242568 Cyclopropane, 1,2-dibutyl-1,2-diethyl- CAS No. 403497-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403497-40-5

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

1,2-dibutyl-1,2-diethylcyclopropane

InChI

InChI=1S/C15H30/c1-5-9-11-14(7-3)13-15(14,8-4)12-10-6-2/h5-13H2,1-4H3

InChI Key

NQRZIOSCMNFFBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1(CC)CCCC)CC

Origin of Product

United States

Stereochemical Elucidation and Control in 1,2 Dibutyl 1,2 Diethylcyclopropane Systems

Analysis of Configurational Stereoisomers: Diastereomeric and Enantiomeric Relationships in Substituted Cyclopropanes

The cyclopropane (B1198618) ring's rigidity restricts rotation, leading to stereoisomerism when substituents are present. In a tetrasubstituted cyclopropane like 1,2-dibutyl-1,2-diethylcyclopropane, the carbon atoms C1 and C2 are chiral centers, as each is attached to four different groups (the other ring carbon, a butyl group, an ethyl group, and the adjacent substituted carbon).

The spatial arrangement of the substituents gives rise to both diastereomers and enantiomers. The primary distinction is between cis and trans isomers, which are diastereomers. In the cis isomer, the two butyl groups (and consequently the two ethyl groups) are on the same side of the cyclopropane ring plane. In the trans isomer, they are on opposite sides.

Cis Isomer : The cis configuration possesses a plane of symmetry that bisects the C1-C2 bond. Due to this symmetry, the molecule is achiral, and it is considered a meso compound. It does not have a non-superimposable mirror image.

Trans Isomers : The trans configuration lacks a plane of symmetry and is chiral. Therefore, it exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R, 2R) and (1S, 2S), depending on the absolute configuration at each chiral center.

Therefore, for 1,2-dibutyl-1,2-diethylcyclopropane, a total of three stereoisomers are possible: the single meso cis-isomer and the pair of trans-enantiomers. This is analogous to the simpler 1,2-dimethylcyclopropane (B14754300) system, which also has three stereoisomers. wikipedia.orgyoutube.com

Isomer TypeConfigurationChiralityNumber of Isomers
cisButyl groups on the same side of the ringAchiral (meso)1
transButyl groups on opposite sides of the ringChiral2 (a pair of enantiomers)

Principles of Stereocontrol in Syntheses of Highly Substituted Cyclopropanes

Achieving stereocontrol in the synthesis of polysubstituted cyclopropanes is a central goal in organic synthesis. nih.gov The choice of synthetic method and reaction conditions dictates the relative and absolute stereochemistry of the final product. Key strategies include transition-metal-catalyzed cyclopropanations, nucleophilic addition-ring closure sequences, and rearrangements. unl.ptrsc.org

Transition Metal-Catalyzed Cyclopropanations: The decomposition of diazo compounds by transition metal catalysts (e.g., copper, rhodium, palladium) generates metal carbenoid intermediates that react with alkenes. rsc.orgrochester.edu The stereoselectivity is highly dependent on the catalyst's ligand sphere. Chiral ligands can induce high levels of enantioselectivity, enabling access to specific enantiomers of the trans product. nih.govorganic-chemistry.org For example, rhodium(II) catalysts with chiral carboxamidate or carboxylate ligands have proven effective in controlling the stereochemical outcome. nih.gov The reaction of a substituted alkene with a diazo compound in the presence of such a catalyst proceeds through a transition state where the catalyst's chiral environment directs the approach of the carbene to one face of the alkene, leading to an enantioenriched product.

Simmons-Smith and Related Reactions: The Simmons-Smith reaction, involving an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), is a classic method for cyclopropanation. rsc.org The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For highly substituted systems, directing groups such as hydroxyls can coordinate to the zinc reagent, guiding the cyclopropanation to a specific face of the double bond and thereby controlling the diastereoselectivity. unl.pt

Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereochemistry can be controlled by using chiral catalysts, such as prolinol derivatives, or by employing chiral auxiliaries attached to the Michael acceptor. rsc.org These elements create a chiral environment that influences both the initial Michael addition and the subsequent ring-closing step, often with high diastereoselectivity and enantioselectivity.

Synthetic MethodKey Reagents/CatalystsMechanismPrimary Mode of Stereocontrol
Catalytic CyclopropanationDiazo compounds, Chiral Rh(II) or Cu(I) catalystsMetal carbene addition to alkeneChiral ligands on the metal catalyst dictate enantioselectivity. nih.govnih.gov
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleConcerted addition of a zinc carbenoidSubstrate control (stereospecific); directing groups for diastereoselectivity. unl.pt
Michael-Initiated Ring Closure (MIRC)Michael acceptor, nucleophile, chiral catalyst/auxiliaryConjugate addition followed by intramolecular substitutionChiral catalysts or auxiliaries control the stereochemistry of both steps. rsc.org

Influence of Substituent Steric Bulk and Electronic Effects on Stereochemical Outcome

The nature of the substituents on both the alkene and the carbene precursor profoundly impacts the stereochemical outcome of cyclopropanation reactions. Steric hindrance and electronic interactions are the primary controlling factors. unl.pt

Steric Bulk: In general, the cyclopropanating agent will approach the alkene from the less sterically hindered face. unl.pt When synthesizing a molecule like 1,2-dibutyl-1,2-diethylcyclopropane, the relative sizes of the butyl and ethyl groups play a crucial role. In catalytic systems, bulky ligands on the metal catalyst can create a chiral pocket that discriminates between the two faces of the approaching alkene, enhancing stereoselectivity. acs.org Conversely, increasing the steric bulk of substituents on the alkene can force the reaction to proceed with higher selectivity, as the energetic difference between the two possible transition states of approach becomes larger. acs.orgacs.org

Electronic Effects: The electronic properties of the substituents influence the reactivity of the alkene and the stability of the transition state. Electron-donating groups on the alkene increase its nucleophilicity, often accelerating the reaction with electrophilic carbenoids. smu.edu Electron-withdrawing groups, on the other hand, make the alkene more electron-deficient. rochester.edu This can be challenging for traditional electrophilic carbene transfer reactions but can be overcome with specialized catalysts designed to operate via different mechanisms, such as those involving metallocarbene radicals. rochester.edu The interplay between the electronic nature of the alkene substituents and the catalyst can determine both the rate and the stereoselectivity of the reaction.

For instance, in the synthesis of highly substituted cyclopropanes, a competition between steric and electronic effects can be observed. A bulky but electron-donating group may have an opposing influence compared to a smaller but strongly electron-withdrawing group, and the final stereochemical outcome will depend on which effect dominates in the transition state. unl.pt

Theoretical Approaches to Predicting and Assigning Stereochemistry in Highly Substituted Cyclopropanes

Given the subtle energetic differences that can dictate stereochemical outcomes, theoretical and computational methods have become indispensable tools for predicting and rationalizing the stereochemistry of highly substituted cyclopropanes. rsc.org

Density Functional Theory (DFT): DFT calculations are widely used to model the transition states of cyclopropanation reactions. nih.gov By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. These models can account for steric repulsion, electronic interactions, and the influence of catalyst ligands. For example, DFT analysis has been used to evaluate the syn-stereoselectivity observed during quasi-Favorskii rearrangements to form highly substituted cyclopropanes. nih.gov

Computational Design of Catalysts: Computational methods are also employed in the rational design of new catalysts for stereoselective reactions. researchgate.netchemrxiv.org By modeling the interaction between a substrate and a series of potential catalyst structures, researchers can identify catalyst candidates that are predicted to provide high levels of diastereo- and enantioselectivity for a specific transformation. This approach accelerates the discovery of efficient catalysts by minimizing trial-and-error experimentation. researchgate.netchemrxiv.org

Analysis of Molecular Properties: Theoretical models can also elucidate the fundamental electronic structure of substituted cyclopropanes. An electron density model, for example, can be used to rationalize how substituents affect ring strain and the electronic distribution within the cyclopropane ring. smu.edu This understanding helps in predicting the stability of different isomers and how substituents might influence their reactivity. Electronegative substituents tend to destabilize the cyclopropane ring, while electropositive substituents can enhance its stability. smu.edu

Reactivity and Mechanistic Pathways of Highly Substituted Cyclopropane Rings

Ring-Opening Reactions of Cyclopropane (B1198618) Systems

The carbon-carbon bonds in cyclopropane are weaker and possess more p-character than those in alkanes, rendering the ring susceptible to cleavage by a range of reagents. For a tetra-alkyl substituted cyclopropane such as 1,2-dibutyl-1,2-diethylcyclopropane, which lacks activating electron-donating or -accepting groups, the conditions for ring-opening are expected to be more forcing than for activated cyclopropanes. nih.govresearchgate.net

While cyclopropanes bearing electron-accepting groups are potent electrophiles that readily undergo ring-opening with nucleophiles, tetra-alkyl cyclopropanes are significantly less reactive towards electrophilic attack. nih.gov For an electrophile to react with Cyclopropane, 1,2-dibutyl-1,2-diethyl-, a strong electrophilic reagent would be required. The reaction would likely proceed via protonation or coordination of the electrophile to one of the cyclopropane bonds, leading to a corner-protonated or edge-complexed intermediate. This would be followed by nucleophilic attack, resulting in the cleavage of one of the C-C bonds to yield a 1,3-difunctionalized acyclic product. The regioselectivity of the ring opening would be influenced by the steric hindrance imposed by the butyl and ethyl groups, as well as their slight inductive effects.

Nucleophilic ring-opening of a non-activated cyclopropane like 1,2-dibutyl-1,2-diethylcyclopropane is generally not a facile process. Such reactions typically require the presence of an electron-withdrawing group to polarize a C-C bond and make one of the carbon atoms susceptible to nucleophilic attack. nih.govresearchgate.net In the absence of such activation, direct attack by a nucleophile is highly unlikely. However, in the context of a broader reaction scheme where the cyclopropane might be part of a molecule with other functional groups, intramolecular nucleophilic attack could potentially be induced.

Transition metals are known to catalyze the ring-opening of cyclopropanes through various mechanisms, often involving the formation of metallacyclobutane intermediates. These reactions can lead to a diverse array of products, including rearranged isomers or products of cross-coupling reactions. For Cyclopropane, 1,2-dibutyl-1,2-diethyl-, it is conceivable that catalysts based on metals such as palladium, rhodium, or nickel could effect ring-opening. The specific outcome would depend on the metal, the ligands, and the reaction conditions. For instance, oxidative addition of a C-C bond to a low-valent metal center could initiate a cascade of reactions leading to carbometalation or other functionalizations.

Thermally induced ring-opening of cyclopropanes typically requires high temperatures and proceeds via a diradical intermediate. The cleavage of a C-C bond in Cyclopropane, 1,2-dibutyl-1,2-diethyl- would lead to a 1,3-diradical. This intermediate could then undergo various reactions, such as rotation around the C-C single bonds followed by ring-closure to form a stereoisomer of the starting material, or it could be trapped by a radical scavenger.

Photochemical ring-opening can also proceed through a diradical mechanism. Irradiation with light of an appropriate wavelength could excite the cyclopropane molecule, leading to homolytic cleavage of a C-C bond. The resulting diradical would have similar reaction possibilities as in the thermal pathway.

Rearrangement Reactions Involving Cyclopropane Cores

Beyond simple ring-opening, the strained cyclopropane ring can participate in a variety of rearrangement reactions, often leading to the formation of more complex molecular architectures.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edulibretexts.org While the most well-known pericyclic reactions involving cyclopropanes are often associated with vinylcyclopropanes (the vinylcyclopropane-cyclopentene rearrangement), even saturated cyclopropanes can be envisioned to participate in certain types of pericyclic processes under the right conditions, although these are less common. For Cyclopropane, 1,2-dibutyl-1,2-diethyl-, a hypothetical pericyclic rearrangement would likely require the presence of adjacent unsaturation or other reactive functional groups that are not present in the parent structure. Such reactions are characterized by their high stereospecificity and are typically unaffected by catalysts or changes in solvent polarity. msu.edu

Data Tables

Due to the absence of specific experimental research on "Cyclopropane, 1,2-dibutyl-1,2-diethyl-" in the reviewed scientific literature, no data tables on its reactivity, reaction conditions, or product yields can be provided. The generation of such tables would require experimental or computational data that is not currently available.

Sigma-tropic Shifts and Valence Isomerizations

Pericyclic reactions, particularly sigma-tropic shifts and valence isomerizations, represent a key class of transformations for unsaturated cyclopropanes. acs.orgnih.gov In the case of saturated cyclopropanes like 1,2-dibutyl-1,2-diethyl-cyclopropane, these reactions are not as readily accessible as they typically require the presence of adjacent unsaturation to facilitate the concerted reorganization of electrons. youtube.com For instance, the well-known vinylcyclopropane (B126155) rearrangement involves a nih.govwikipedia.org-sigmatropic shift that converts a vinylcyclopropane into a cyclopentene. nih.govresearchgate.net

While 1,2-dibutyl-1,2-diethyl-cyclopropane itself lacks the necessary π-system for a classical vinylcyclopropane rearrangement, the introduction of unsaturation in a substituent could open up these pathways. The stereochemistry of the substituents would play a crucial role in the feasibility and outcome of such rearrangements. rsc.org For example, a cis-disposed vinyl group relative to another substituent on the cyclopropane ring is often a prerequisite for facile Cope-type rearrangements. acs.org

Computational studies on related systems have shown that the activation barriers for sigmatropic shifts are highly dependent on the substitution pattern and the electronic nature of the substituents. rsc.org In highly substituted systems, steric interactions can significantly influence the transition state geometry and, consequently, the reaction rate and stereochemical outcome. rsc.org

Fundamental Mechanistic Insights into Cyclopropane Ring Strain Release and Activation

The high ring strain of the cyclopropane ring, estimated to be around 27 kcal/mol, is a primary driving force for its chemical reactivity. wikipedia.orgnih.gov This strain arises from bond angle distortion from the ideal sp³ hybridization and torsional strain. The C-C bonds in cyclopropane have significant p-character, which imparts some properties akin to a double bond. youtube.com The release of this strain energy is a key factor in many of its reactions. researchgate.netchemrxiv.orgresearchgate.net

Activation of the cyclopropane ring can be achieved through various means:

Thermal Activation: At high temperatures, the C-C bonds can undergo homolytic cleavage to form a 1,3-diradical intermediate. This intermediate can then undergo rearrangements or react with other species.

Acid Catalysis: In the presence of acids, protonation of a substituent or the cyclopropane ring itself can lead to a carbocationic intermediate, which facilitates ring opening. nih.govstackexchange.com The stability of the resulting carbocation is a key factor in determining the reaction pathway. For 1,2-dibutyl-1,2-diethyl-cyclopropane, cleavage would be expected to occur in a manner that generates the most stable tertiary carbocation.

Transition Metal Catalysis: Many transition metals can activate cyclopropanes through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, including reductive elimination, β-hydride elimination, or insertion reactions.

Radical-Induced Ring Opening: Radicals can add to the cyclopropane ring, leading to a ring-opened radical intermediate that can participate in subsequent reactions. nih.gov

The presence of four alkyl substituents in 1,2-dibutyl-1,2-diethyl-cyclopropane introduces significant steric hindrance, which can influence the accessibility of the ring to reagents and catalysts. nih.gov However, these electron-donating alkyl groups can also stabilize carbocationic intermediates formed during acid-catalyzed ring opening.

Regioselectivity and Stereoselectivity in Cyclopropane Ring-Opening and Rearrangement Processes

The regioselectivity and stereoselectivity of cyclopropane ring-opening reactions are dictated by the nature of the substituents and the reaction mechanism. researchgate.netnih.govsci-hub.se

In acid-catalyzed ring-opening , the cleavage of a C-C bond generally occurs to form the most stable carbocation. For 1,2-dibutyl-1,2-diethyl-cyclopropane, cleavage of the C1-C2 bond would lead to a tertiary carbocation at either C1 or C2. The subsequent attack of a nucleophile would then determine the final product.

In transition-metal-catalyzed reactions , the regioselectivity of the initial oxidative addition is often influenced by both steric and electronic factors. The metal typically inserts into the least sterically hindered and most electronically activated C-C bond. In a tetra-alkyl substituted cyclopropane, the differences in steric hindrance around the C-C bonds might be subtle, potentially leading to a mixture of products.

Stereoselectivity is a critical aspect of cyclopropane rearrangements. For instance, the vinylcyclopropane rearrangement is known to proceed with a high degree of stereospecificity. The stereochemistry of the starting material directly influences the stereochemistry of the product. researchgate.net While 1,2-dibutyl-1,2-diethyl-cyclopropane does not undergo this specific rearrangement, any concerted rearrangement it might undergo would be expected to follow the principles of orbital symmetry.

The relative stereochemistry of the butyl and ethyl groups (cis or trans) in 1,2-dibutyl-1,2-diethyl-cyclopropane would be a critical determinant of the stereochemical outcome of any reaction. For example, in a ring-opening reaction, the stereochemistry of the newly formed stereocenters would be influenced by the initial arrangement of the substituents on the cyclopropane ring.

To illustrate the potential outcomes, consider the hypothetical acid-catalyzed hydration of cis-1,2-dibutyl-1,2-diethyl-cyclopropane. The protonation and subsequent ring opening would lead to a carbocation, and the attack of water could result in different stereoisomeric alcohol products. The preferred pathway would be the one that minimizes steric interactions in the transition state.

Computational and Theoretical Investigations of 1,2 Dibutyl 1,2 Diethylcyclopropane

Quantum Chemical Calculations (e.g., Density Functional Theory, Coupled Cluster) for Electronic Structure Analysis

The electronic structure of 1,2-dibutyl-1,2-diethylcyclopropane can be thoroughly investigated using quantum chemical methods such as Density Functional Theory (DFT) and Coupled Cluster (CC). These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution dictates its chemical behavior.

Coupled Cluster (CC) methods represent a higher level of theory, offering very accurate results, particularly for electron correlation effects. wikipedia.org While computationally more demanding, CC calculations, such as CCSD(T), are considered the "gold standard" for small to medium-sized molecules and are used to obtain highly accurate energies and properties. nasa.gov For a molecule like 1,2-dibutyl-1,2-diethylcyclopropane, CC methods can be employed to benchmark the results from DFT calculations and to investigate systems where DFT might be less reliable. mtak.hu These high-accuracy calculations are essential for a precise understanding of the subtle electronic effects imparted by the substituent groups. aps.org

Below is a table illustrating the type of data obtained from these quantum chemical calculations for a representative substituted cyclopropane (B1198618).

PropertyDFT (B3LYP/6-31G*)Coupled Cluster (CCSD(T)/cc-pVTZ)
Total Energy (Hartree)-235.891-235.954
HOMO Energy (eV)-6.21-6.35
LUMO Energy (eV)1.451.52
Dipole Moment (Debye)0.350.33
Note: This table contains representative values for a generic disubstituted cyclopropane and is for illustrative purposes only.

Conformational Analysis and Identification of Energy Minima in Substituted Cyclopropane Derivatives

The presence of four flexible alkyl groups (two butyl and two ethyl) on the cyclopropane ring of 1,2-dibutyl-1,2-diethylcyclopropane gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

The primary conformational isomerism in this molecule arises from the relative orientation of the substituents on the cyclopropane ring, leading to cis and trans diastereomers. Within each of these, further conformational possibilities exist due to the rotation around the C-C single bonds of the butyl and ethyl side chains. Computational methods are used to systematically explore these possibilities to locate the energy minima corresponding to stable conformers. youtube.com

These studies typically involve an initial scan of the potential energy surface by rotating key dihedral angles, followed by geometry optimization of the resulting structures to find the local energy minima. conceptdraw.com The relative energies of these conformers are then calculated to determine the most stable, and therefore most populated, conformations at a given temperature. Such analyses are crucial as the specific conformation of a molecule can significantly influence its physical properties and chemical reactivity. nih.gov For heavily substituted cyclopropanes, steric hindrance between the bulky alkyl groups plays a major role in determining the preferred conformations.

The table below shows a hypothetical relative energy profile for different conformers of a 1,2-disubstituted cyclopropane.

ConformerDihedral Angle (X-C1-C2-Y)Relative Energy (kcal/mol)Population at 298 K (%)
Trans (anti)180°0.0075.5
Trans (gauche)60°0.8514.5
Cis (eclipsed)2.5010.0
Note: This table presents illustrative data for a generic 1,2-disubstituted cyclopropane to demonstrate the output of conformational analysis.

Reaction Mechanism Elucidation Through Transition State Modeling and Intrinsic Reaction Coordinate Calculations

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For 1,2-dibutyl-1,2-diethylcyclopropane, this involves studying reactions such as ring-opening, which is characteristic of strained cyclopropane rings. researchgate.net

Transition State (TS) Modeling is used to locate the highest energy point along the reaction pathway, known as the transition state. The geometry and energy of the TS are critical for determining the activation energy of a reaction, which in turn governs the reaction rate. researchgate.net For a reaction involving the cyclopropane ring, calculations would be performed to find the TS structure connecting the reactant (1,2-dibutyl-1,2-diethylcyclopropane) to the ring-opened product. rsc.org The structure of the TS provides insight into the bonding changes that occur during the reaction.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants on one side and the products on the other. scm.comq-chem.com This confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes the molecule undergoes as the reaction progresses. missouri.edurowansci.com These calculations are vital for understanding complex, multi-step reaction mechanisms and for predicting the stereochemical outcome of reactions.

ParameterValue
ReactionRing-Opening of Substituted Cyclopropane
Activation Energy (ΔE‡)25.7 kcal/mol
Reaction Energy (ΔErxn)-15.2 kcal/mol
Key TS Bond Distance (C1-C2)2.15 Å
Imaginary Frequency-450 cm⁻¹
Note: This table provides typical computational data for a transition state and reaction energy profile for a cyclopropane ring-opening reaction.

Strain Energy Analysis and Its Relationship to Cyclopropane Reactivity and Stability

The cyclopropane ring is characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This inherent strain is a dominant factor in the chemistry of cyclopropane derivatives, making them more reactive than their acyclic counterparts. nih.gov

The high strain energy of the cyclopropane ring provides a thermodynamic driving force for ring-opening reactions, as these reactions release the stored strain. nih.gov However, strain energy alone is not always a sufficient predictor of reactivity. acs.org Electronic factors, such as delocalization effects in the transition state, also play a crucial role. researchgate.net Computational analysis allows for the separation and quantification of these contributing factors to build a comprehensive model of reactivity and stability for substituted cyclopropanes. rsc.org

Advanced Bonding Analysis Techniques (e.g., Quantum Theory of Atoms in Molecules)

To gain a deeper understanding of the unusual bonding in the strained cyclopropane ring, advanced bonding analysis techniques are employed. The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. wikipedia.orgamercrystalassn.org

QTAIM analysis of the calculated electron density of 1,2-dibutyl-1,2-diethylcyclopropane would reveal the topological features of the C-C bonds within the ring. In cyclopropanes, the bond paths between the carbon atoms are typically curved outwards, a feature often referred to as "bent bonds." nih.gov QTAIM provides a rigorous quantum mechanical description of this phenomenon. researchgate.net

The analysis focuses on the properties of the electron density at the bond critical points (BCPs)—locations of minimum electron density between two bonded atoms. Properties such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP provide quantitative information about the nature and strength of the chemical bond. chemrxiv.orgrsc.org For instance, the values can indicate the degree of covalent character and whether the interaction is stabilizing. By applying QTAIM, one can analyze how the butyl and ethyl substituents perturb the electron density and the nature of the bonding within the cyclopropane core.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H(r)) (a.u.)
C1-C2 (ring)0.235+0.015-0.250
C2-C3 (ring)0.234+0.016-0.249
C1-C(ethyl)0.255-0.680-0.280
Note: This table shows representative QTAIM data for C-C bonds in a substituted cyclopropane ring to illustrate the type of information obtained.

Q & A

Basic Research Questions

Q. What experimental strategies ensure high diastereoselectivity in synthesizing substituted cyclopropanes like 1,2-dibutyl-1,2-diethylcyclopropane?

  • Methodological Answer : Utilize cyclopropane diesters (e.g., 1,1-cyclopropanediesters) as precursors in reactions with nitrones to form strained intermediates. The reaction pathway is governed by steric and electronic effects, favoring specific transition states. For example, tetrahydro-1,2-oxazines generated from nitrones and cyclopropane diesters exhibit high diastereoselectivity (≥95%) due to controlled ring-opening and reorganization steps . Key parameters include solvent choice (e.g., acetic acid for hydrogenation) and temperature control to minimize side reactions .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in substituted cyclopropanes?

  • Methodological Answer : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments to distinguish cis/trans isomers. For 1,2-disubstituted cyclopropanes, coupling constants (JH-HJ_{\text{H-H}}) and nuclear Overhauser effects (NOE) between substituents provide spatial insights. For example, trans-1,2-dimethylcyclopropane shows distinct JH-HJ_{\text{H-H}} values (~8–10 Hz) compared to cis isomers (~3–5 Hz) due to differing dihedral angles .

Q. What thermodynamic properties influence the stability of 1,2-dibutyl-1,2-diethylcyclopropane?

  • Methodological Answer : Calculate enthalpy of hydrogenation (ΔrH\Delta_rH^\circ) to assess ring strain. For cyclopropane derivatives, ΔrH\Delta_rH^\circ values (e.g., -181 ± 4.2 kJ/mol for 1,2-dimethylcyclopropane) correlate with substituent bulkiness and electronic effects. Use calorimetry to measure ΔrH\Delta_rH^\circ in liquid-phase reactions (e.g., hydrogenation in acetic acid) . Compare with computational models (e.g., DFT) to validate substituent contributions .

Advanced Research Questions

Q. How do computational force fields (e.g., OPLS-AA) model cyclopropane ring dynamics, and what improvements are needed?

  • Methodological Answer : Optimize bonded parameters (bond angles, dihedrals) using quantum mechanics (QM) data. For cyclopropane derivatives, OPLS-AA requires adjustments to replicate QM-derived low-energy conformers. For example, hybrid force-matching ensembles refine angle parameters (e.g., 60° for C-C-C angles) to better match QM benchmarks. Validation involves comparing simulated vs. experimental vibrational spectra and heat capacities .

Q. What strategies resolve contradictions in thermochemical data between cis and trans isomers of substituted cyclopropanes?

  • Methodological Answer : Cross-validate experimental data (e.g., ΔfHgas\Delta_fH^\circ_{\text{gas}}) with high-level ab initio calculations (e.g., G4 theory). For cis-1,2-dimethylcyclopropane, experimental ΔfHgas\Delta_fH^\circ_{\text{gas}} = 34.1 kJ/mol differs from trans isomers due to steric strain. Use isodesmic reactions to isolate substituent effects and reduce systematic errors .

Q. How do bulky substituents (e.g., butyl/ethyl groups) affect cyclopropane ring-opening mechanisms?

  • Methodological Answer : Investigate via kinetic isotope effects (KIE) and Hammett plots. Bulky substituents increase steric hindrance, slowing ring-opening in electrophilic additions (e.g., bromination). For example, 2-bromo-1,1-dimethylcyclopropane undergoes elimination to form cyclopropene derivatives under thermal stress. Use time-resolved IR spectroscopy to monitor intermediates .

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